molecular formula C22H48N2O4Si2 B143259 N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide CAS No. 909567-52-8

N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide

Cat. No. B143259
M. Wt: 460.8 g/mol
InChI Key: OGCNVHFVKJLKGM-ROUUACIJSA-N
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Description

The compound N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide is a derivative of ethanediamide with tert-butyldimethylsilyloxymethyl substituents. While the specific compound is not directly discussed in the provided papers, similar compounds with tert-butyldimethylsilyl groups and ethanediamide backbones are mentioned, indicating the relevance of silyl groups in modifying physical and chemical properties of organic molecules .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an ethylenediamine derivative with a silyl chloride, as seen in the synthesis of N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride . This suggests that the synthesis of N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide would likely follow a similar pathway, involving the protection of hydroxyl groups with tert-butyldimethylsilyl groups to enhance stability and reactivity.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyldimethylsilyl groups often includes a zigzag backbone and may exhibit symmetry, as seen in the crystal structure of a related compound . The presence of silyl groups can influence the overall geometry and electronic distribution within the molecule, potentially affecting its reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

Compounds with tert-butyldimethylsilyl groups are known to participate in various chemical reactions, particularly those involving the formation or breaking of Si-C bonds. The stannylmethylation reaction described in one of the papers is an example of how silyl-protected compounds can undergo further functionalization. This indicates that N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide could be a versatile intermediate for further synthetic applications.

Physical and Chemical Properties Analysis

The introduction of tert-butyldimethylsilyl groups to a molecule can significantly alter its physical properties, such as increasing the melting point due to the formation of a supramolecular hydrogen-bonding network . These modifications can also affect the solubility, stability, and reactivity of the compound, making it suitable for specific applications in chemical synthesis and material science.

Scientific Research Applications

Synthesis and Structural Analysis

N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide and its derivatives have been synthesized and characterized in various studies, focusing on their structural properties and potential applications in materials science and catalysis. For example, research has been conducted on related compounds such as N,N'-bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide, which was isolated from specific methylation processes and analyzed for its geometric structure, demonstrating distorted tetrahedral geometry around the unique Sn atom (Ross et al., 1996).

Catalytic and Electronic Properties

Further research on related compounds includes studies on the effect of structural distortions on the geometric and electronic structures of metal complexes, which have implications for their catalytic activity and electronic properties. For instance, complexes containing N,N'-bis(3-tert-butyl-5-methoxysalicylidene)-ethanediamine were investigated, revealing insights into their redox behavior and potential applications in electrochemical systems (Kanso et al., 2020).

Antimicrobial Activity

Some derivatives of N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide have been explored for their antimicrobial properties. For example, N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and tested against various bacterial strains, showing promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Musa et al., 2010).

properties

IUPAC Name

N,N'-bis[(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNVHFVKJLKGM-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)NC(CC)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)N[C@@H](CC)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582042
Record name N~1~,N~2~-Bis[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}butan-2-yl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide

CAS RN

909567-52-8
Record name N~1~,N~2~-Bis[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}butan-2-yl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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